molecular formula C13H13BrN2 B1525311 5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220038-20-9

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine

Cat. No.: B1525311
CAS No.: 1220038-20-9
M. Wt: 277.16 g/mol
InChI Key: YZBJLBNXACENLP-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine is a halogenated pyridinamine derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-bound 2-methylphenyl group. The 2-methylphenyl substituent contributes to lipophilicity, which may improve membrane permeability in biological systems or modulate crystallinity in solid-state applications.

Properties

IUPAC Name

5-bromo-4-methyl-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-7-10(2)11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJLBNXACENLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN2C_{13}H_{13}BrN_2. Its structure features a pyridinamine core with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-(2-methylphenyl) substituent. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom can enhance the compound's lipophilicity, facilitating cellular uptake. Additionally, the methyl groups may influence binding affinity to specific enzymes or receptors, modulating their activity.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, impacting neurological pathways.

Biological Activity and Case Studies

Recent studies have highlighted the anti-inflammatory and anticancer properties of pyridine derivatives, including compounds structurally related to this compound.

Anti-inflammatory Activity

A review of related compounds indicates that several pyridine derivatives exhibit notable anti-inflammatory effects. For instance, derivatives tested against COX-1 and COX-2 showed IC50 values comparable to established anti-inflammatory drugs like celecoxib:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compoundTBDTBDTBD
Celecoxib5.460.787.23

These results suggest that modifications in the pyridine structure can significantly impact anti-inflammatory potency.

Anticancer Activity

In vitro studies have shown that certain pyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure and biological activity is crucial for optimizing drug design. In the case of this compound:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding interactions with target proteins.
  • Methyl Groups : Methyl substituents can influence steric factors and electronic properties, affecting overall reactivity.
  • Phenyl Ring Modifications : Variations in the phenyl substituent can lead to different biological profiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of 5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Evidence ID
This compound C₁₃H₁₃BrN₂ 5-Br, 4-CH₃, N-(2-methylphenyl) High lipophilicity; potential biological activity N/A
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine C₁₂H₁₇BrN₂O 5-Br, 4-CH₃, N-(tetrahydropyranylmethyl) Enhanced solubility due to ether oxygen
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 5-Br, N-(3,4-dimethoxybenzyl) Hydrogen-bonded dimerization; antimicrobial potential
S3MeMBANP [(S)-3-Methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine] C₁₅H₁₅N₃O₂ 5-NO₂, 3-CH₃, N-(phenylethyl) Nonlinear optical material (d₃₆ = 20 pm/V)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₀BrClN₄ Pyrimidine core, 5-Br, 2-Cl, N-cyclopentyl Pharmaceutical intermediate

Key Comparative Insights

Electronic and Steric Effects: The 2-methylphenyl group in the target compound increases steric bulk compared to smaller substituents like the methoxyethyl group in 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine . This may reduce rotational freedom and influence binding interactions in biological targets. S3MeMBANP incorporates a nitro group, which strongly withdraws electrons, enhancing nonlinear optical properties—unlike the bromine in the target compound, which is less electron-withdrawing .

Solubility and Crystallinity: The tetrahydropyranylmethyl group in the derivative from introduces an ether oxygen, likely improving aqueous solubility compared to the hydrophobic 2-methylphenyl group .

Pyrimidine analogs like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are common in antiviral or anticancer drug development, highlighting how core heterocycle choice (pyridine vs. pyrimidine) diversifies applications .

Research Findings and Contradictions

  • S3MeMBANP demonstrates superior crystallinity and optical properties compared to its parent compound MBANP, suggesting that methyl substitution can enhance material performance .
  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibits strong hydrogen bonding, which may stabilize its crystal lattice but reduce solubility compared to the target compound’s 2-methylphenyl group .
  • Contradictions arise in solubility trends: electron-donating groups (e.g., methoxy in ) improve solubility, while hydrophobic groups (e.g., 2-methylphenyl) enhance lipid membrane permeability but hinder aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine
Reactant of Route 2
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5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine

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